5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one

Lipophilicity Drug-likeness Pyridazinone SAR

5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one (CAS 88094-22-8) is a 4,5-disubstituted pyridazin-3(2H)-one derivative bearing an N-butyl group at position 2, a chlorine atom at position 4, and an unsubstituted benzyloxy moiety at position 5. With a molecular formula C₁₅H₁₇ClN₂O₂ and a molecular weight of 292.76 Da, it belongs to the benzyl pyridazinone class that has been systematically evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and as agrochemical lead scaffolds with insecticidal, acaricidal, and herbicidal activities.

Molecular Formula C15H17ClN2O2
Molecular Weight 292.76 g/mol
CAS No. 88094-22-8
Cat. No. B13111493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one
CAS88094-22-8
Molecular FormulaC15H17ClN2O2
Molecular Weight292.76 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl
InChIInChI=1S/C15H17ClN2O2/c1-2-3-9-18-15(19)14(16)13(10-17-18)20-11-12-7-5-4-6-8-12/h4-8,10H,2-3,9,11H2,1H3
InChIKeyQSNSGRNONNDMAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one (CAS 88094-22-8): Core Identity and Procurement-Class Positioning


5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one (CAS 88094-22-8) is a 4,5-disubstituted pyridazin-3(2H)-one derivative bearing an N-butyl group at position 2, a chlorine atom at position 4, and an unsubstituted benzyloxy moiety at position 5 . With a molecular formula C₁₅H₁₇ClN₂O₂ and a molecular weight of 292.76 Da, it belongs to the benzyl pyridazinone class that has been systematically evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1] and as agrochemical lead scaffolds with insecticidal, acaricidal, and herbicidal activities [2]. Computed physicochemical parameters include a polar surface area (PSA) of 44.12 Ų and a calculated LogP of 3.28 . The compound occupies a specific lipophilicity–polarity space that differs measurably from its closest 4-substituted benzyloxy and N-alkyl analogs, which has implications for target- and property-based compound selection in both medicinal chemistry and agrochemical discovery programs.

Why Generic Substitution of 5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one (CAS 88094-22-8) with Close Pyridazinone Analogs Carries Scientific Risk


Within the 2-butyl-4-chloro-5-(arylalkoxy)-pyridazin-3(2H)-one subseries, seemingly minor structural modifications—a single methyl, methoxy, or bromo substituent on the benzyl ring, or replacement of N-butyl with N-ethyl or N-tert-butyl—produce measurable shifts in lipophilicity (ΔLogP up to 0.30 units) and polar surface area (ΔPSA up to 6.98 Ų) . These differences are non-trivial for property-based drug design: the Cao et al. (2005) QSAR study on related pyridazinones demonstrated that LogP and molar refractivity are statistically significant determinants of in vivo antifeedant EC₅₀ values [1], while the Sweeney et al. (2008) HIV-1 NNRTI series established that benzyl ring substitution directly modulates antiviral potency and resistance profiles [2]. Generic interchange without verifying that the specific substitution pattern matches the intended physicochemical and biological profile therefore risks selecting a compound with divergent target engagement, ADME behavior, or agrochemical efficacy—even among compounds sharing the identical pyridazinone core and CAS number cluster (88094 series).

Quantitative Differentiation Evidence for 5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one (CAS 88094-22-8) Versus Closest Analogs


LogP Differentiation: 0.30 Log-Unit Lower Lipophilicity vs. 4-Methylbenzyloxy Analog (CAS 88094-25-1)

5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one (CAS 88094-22-8) exhibits a computed LogP of 3.28, compared to 3.58 for its closest 4-methylbenzyl analog (2-butyl-4-chloro-5-[(4-methylphenyl)methoxy]pyridazin-3-one, CAS 88094-25-1), representing a ΔLogP of −0.30 . This difference arises solely from the absence of the para-methyl substituent on the benzyloxy ring. In the context of the QSAR model established by Cao et al. (2005) for pyridazinone antifeedant activity, where LogP was identified as a statistically significant parameter (alongside dipole moment and molar refractivity) for chronic growth EC₅₀ against Pseudaletia separata [1], this 0.30 ΔLogP is expected to translate into a measurable shift in biological potency. For CNS-targeted or systemic applications, a LogP reduction of 0.30 units aligns with established guidelines for reducing nonspecific tissue binding and hERG channel promiscuity.

Lipophilicity Drug-likeness Pyridazinone SAR

PSA Differentiation: 6.98 Ų Lower Polar Surface Area vs. 4-Methoxybenzyloxy Analog (CAS 88094-28-4)

The target compound (CAS 88094-22-8) has a computed topological polar surface area (TPSA) of 44.12 Ų, compared to 51.10 Ų for the 4-methoxybenzyl analog (2-butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3-one, CAS 88094-28-4), yielding a ΔPSA of −6.98 Ų . The additional methoxy oxygen in the comparator introduces two lone-pair-bearing oxygen atoms that increase hydrogen-bond acceptor count and PSA. In medicinal chemistry, a PSA below 60 Ų is associated with favorable oral absorption and blood–brain barrier penetration, while a PSA below 90 Ų generally correlates with oral bioavailability [1]. Although both compounds fall within oral drug-like space, the 6.98 Ų advantage of CAS 88094-22-8 may confer measurably better passive membrane permeability in cell-based assays such as PAMPA or Caco-2, particularly when permeability is the rate-limiting property in a given chemotype series.

Polar surface area Membrane permeability Physicochemical profiling

SAR Anchor Position: Unsubstituted Benzyloxy as the Basal Pharmacophoric Element in HIV-1 NNRTI Benzyl Pyridazinones

In the benzyl pyridazinone HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) series reported by Sweeney et al. (2008), structure–activity relationship (SAR) exploration established that the 5-benzyloxy moiety is a core pharmacophoric element whose substitution pattern directly modulates antiviral potency against both wild-type HIV-1 and NNRTI-resistant viral strains [1]. The unsubstituted benzyloxy compound (corresponding to the target chemotype) represents the foundational SAR anchor from which para-substituted derivatives (4-Me, 4-MeO, 4-Br, 4-CF₃) were elaborated. In this series, the N-butyl substituent at position 2 provides a specific balance of conformational flexibility and steric bulk distinct from N-tert-butyl analogs used in the related antifeedant QSAR series [2] and from N-ethyl analogs found in agrochemical pyridazinone patents [3]. A crystal structure of HIV-1 reverse transcriptase complexed with inhibitor 4c confirmed that the benzyloxy group occupies a well-defined hydrophobic pocket in the NNRTI binding site [1]. This structural biology evidence supports the proposition that the unsubstituted benzyloxy, as present in CAS 88094-22-8, provides the minimal steric footprint necessary for pocket occupancy and can serve as the starting point for further optimization without introducing confounding substituent effects.

HIV-1 NNRTI Benzyl pyridazinone Pharmacophore SAR

Molecular Weight and Ligand Efficiency Advantage vs. 4-Methoxybenzyloxy Analog (CAS 88094-28-4)

The target compound (CAS 88094-22-8) has a molecular weight of 292.76 Da, compared to 322.79 Da for the 4-methoxybenzyl analog (CAS 88094-28-4), representing a ΔMW of −30.03 Da . This difference of approximately 10% in molecular weight is non-trivial in the context of ligand efficiency (LE) metrics commonly applied in fragment-based and lead optimization programs, where LE = −RT·ln(IC₅₀)/heavy-atom count. With fewer heavy atoms (20 vs. 22 for the methoxy analog), CAS 88094-22-8 can achieve equivalent or superior LE values at a given potency level. In procurement for lead optimization libraries, the lower MW of the unsubstituted benzyloxy compound also translates into generally lower cost per gram for the benzyl halide starting material (benzyl chloride/bromide vs. 4-methoxybenzyl chloride/bromide) [1]. Additionally, the lower molecular complexity of CAS 88094-22-8 (fewer rotatable bonds: 6 vs. 7 for the methoxy analog) may contribute to improved synthetic tractability in parallel chemistry workflows.

Ligand efficiency Fragment-based drug design Molecular weight optimization

N-Butyl vs. N-tert-Butyl Substitution: Distinct Conformational and Steric Profile in Pyridazinone Scaffolds

CAS 88094-22-8 bears an N-n-butyl substituent at position 2 of the pyridazinone ring, which distinguishes it from the extensively studied N-tert-butyl pyridazinone series used in the antifeedant QSAR work by Cao et al. (2005) [1] and in the MC1 inhibitor / PET tracer series (e.g., RP1004, [¹⁸F]MC1-27) [2]. The n-butyl group provides greater conformational flexibility (three freely rotating C–C bonds) compared to the sterically constrained tert-butyl group. This difference is relevant because: (i) the Cao QSAR model identified molar refractivity—a parameter sensitive to alkyl branching—as a critical descriptor alongside LogP and dipole moment for in vivo antifeedant EC₅₀ [1]; and (ii) in the Nissan Chemical pyridazinone insecticide patent family, compounds with N-n-butyl, N-ethyl, N-vinyl, and N-tert-butyl substitution exhibited differential spectra of insecticidal, miticidal, and nematicidal activity depending on the N-alkyl group [3]. The n-butyl variant can therefore access conformational space and target engagement profiles that are unavailable to the more rigid N-tert-butyl chemotype, while avoiding the potential metabolic liability (N-dealkylation to the NH-pyridazinone) that may differ between N-alkyl chain lengths.

N-Alkyl substitution Conformational analysis Pyridazinone agrochemicals

Optimal Research and Industrial Application Scenarios for 5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one (CAS 88094-22-8)


HIV-1 NNRTI Lead Optimization: Minimal-Steric-Footprint Benzyl Pyridazinone Reference Compound

In antiviral drug discovery programs targeting HIV-1 reverse transcriptase via the NNRTI binding pocket, CAS 88094-22-8 serves as the unsubstituted benzyloxy anchor compound for systematic SAR exploration. The Sweeney et al. (2008) study validated the benzyl pyridazinone pharmacophore through enzymatic and cell-based antiviral assays, X-ray crystallography (HIV-RT:4c complex), and surface plasmon resonance binding kinetics [1]. Researchers can use this compound as the baseline comparator to quantify the contribution of para-substituents (Me, OMe, Br, CF₃) to antiviral potency, resistance profile breadth, and PK properties. Its lower LogP (3.28) and lower PSA (44.12 Ų) relative to 4-substituted analogs also make it a favorable starting point for property-based optimization toward oral bioavailability.

Agrochemical Discovery: Antifeedant and Insecticidal Pyridazinone Scaffold with Defined QSAR Parameter Space

The QSAR framework established by Cao et al. (2005) identified LogP, dipole moment, and molar refractivity as the critical physicochemical determinants of antifeedant EC₅₀ in pyridazinone derivatives [1]. CAS 88094-22-8 occupies a specific LogP coordinate (3.28) that differs from the tert-butyl-substituted oxadiazolyl pyridazinones in the original QSAR training set, thereby providing an out-of-set validation compound for model extension. Additionally, the Nissan Chemical patent family demonstrated that N-alkyl variation (n-butyl, ethyl, vinyl, tert-butyl) on the pyridazinone core modulates the spectrum of insecticidal, miticidal, and nematicidal activity [2]. The target compound's N-n-butyl substitution fills a structural gap in publicly available agrochemical pyridazinone datasets, enabling researchers to test whether N-alkyl chain length and flexibility impact target-site selectivity across pest species.

Medicinal Chemistry Property Optimization: Preferred Candidate When Lower Lipophilicity or Higher Permeability Is Required

For programs where reducing lipophilicity is a key optimization objective (e.g., to mitigate CYP inhibition, hERG binding, or high tissue distribution), CAS 88094-22-8 offers a LogP advantage of 0.30 units over the 4-methyl analog (CAS 88094-25-1) [1] and a PSA advantage of 6.98 Ų over the 4-methoxy analog (CAS 88094-28-4) . These differences, while modest in absolute terms, fall within ranges known to produce measurable shifts in ADME properties when compounds are compared in standardized PAMPA, Caco-2 permeability, or microsomal stability assays. The unsubstituted benzyl group also eliminates the metabolic liability of O-demethylation present in the 4-methoxy analog, potentially simplifying metabolite identification in preclinical development.

Chemical Biology Probe Development: Clean Pharmacophore for Target Deconvolution Studies

Because CAS 88094-22-8 bears the minimal benzyloxy pharmacophore—without electron-donating (Me, OMe) or electron-withdrawing (Br, CF₃) substituents that can introduce off-target interactions—it represents a cleaner chemical probe for target identification and deconvolution experiments. When used in affinity-based proteomics (e.g., pull-down with an immobilized analog) or cellular thermal shift assays (CETSA), the absence of para-substitution reduces the likelihood of confounding hydrophobic or polar interactions with proteins outside the intended target class. The compound's intermediate LogP (3.28) also facilitates formulation in standard DMSO-based screening formats without solubility limitations that can affect more lipophilic analogs .

Quote Request

Request a Quote for 5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.